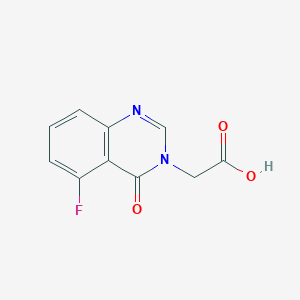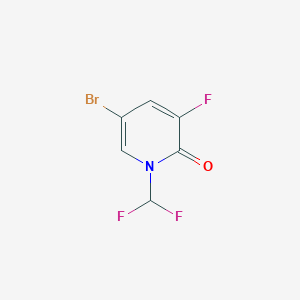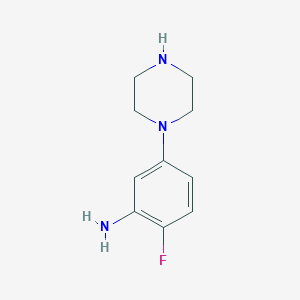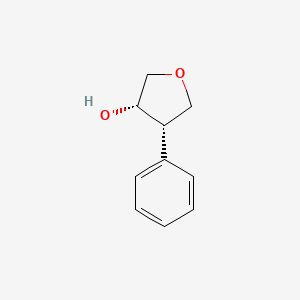
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom at the 5th position, a keto group at the 4th position, and an acetic acid moiety attached to the 3rd position of the quinazolinone ring. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction using chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of functionalized quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its unique properties can be leveraged for specific applications.
作用機序
The mechanism of action of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the keto and acetic acid groups facilitate interactions with active sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
Quinazolinone: The parent compound without the fluorine and acetic acid groups.
4-Oxo-4H-quinazoline-3-acetic acid: Similar structure but lacks the fluorine atom.
5-Fluoroquinazoline: Contains the fluorine atom but lacks the acetic acid group.
Uniqueness
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid is unique due to the presence of both the fluorine atom and the acetic acid moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the acetic acid group increases its solubility and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC名 |
2-(5-fluoro-4-oxoquinazolin-3-yl)acetic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-6-2-1-3-7-9(6)10(16)13(5-12-7)4-8(14)15/h1-3,5H,4H2,(H,14,15) |
InChIキー |
LMUPIQHCJGZQFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)C(=O)N(C=N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)


amine hydrochloride](/img/structure/B13475559.png)
![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
